3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-2-3-14-32-21-29-26-24(22-10-6-4-7-11-22)19-33(27(26)28(32)35)20-25(34)31-17-15-30(16-18-31)23-12-8-5-9-13-23/h4-13,19,21H,2-3,14-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWPSENVTRFTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-butyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a novel pyrrolo-pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates various pharmacophores, including a piperazine moiety and a pyrrolo-pyrimidinone core. The molecular formula is , with a molecular weight of approximately 442.55 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the context of anti-inflammatory and analgesic activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- COX Inhibition : The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity. It exhibits selectivity towards COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antioxidant Activity : In vitro studies indicate that the compound can reduce levels of reactive oxygen and nitrogen species (RONS), suggesting potential antioxidant properties that may contribute to its therapeutic effects in inflammatory conditions .
- Binding Affinity : Molecular docking studies have shown favorable binding interactions with bovine serum albumin (BSA), indicating that the compound may have good bioavailability and distribution within biological systems .
In Vitro Studies
Recent studies have demonstrated the following biological activities:
- Anti-inflammatory Effects : The compound was tested in cell viability assays where it did not exhibit cytotoxic effects. It significantly inhibited COX-2 activity while maintaining a favorable COX-2/COX-1 selectivity ratio compared to standard drugs like Meloxicam .
- Cell Viability Enhancement : In cells pre-incubated with lipopolysaccharide (LPS), the compound improved cell viability and reduced oxidative stress markers, supporting its role as an anti-inflammatory agent .
In Vivo Studies
In vivo assessments have indicated:
- Reduction of Inflammatory Mediators : Treatment with the compound resulted in decreased serum levels of inflammatory mediators such as prostaglandin E2 (PGE2) and myeloperoxidase (MPO), confirming its anti-inflammatory efficacy .
- Gastric Safety Profile : Histopathological evaluations revealed negligible gastric lesions, suggesting that the compound may be safer than traditional NSAIDs .
Case Studies
A series of case studies involving similar pyrrolo-pyrimidinone derivatives have provided insights into structure–activity relationships (SAR):
| Compound | COX Selectivity | Cytotoxicity | Antioxidant Activity |
|---|---|---|---|
| 4a | High | None | Moderate |
| 4b | Moderate | None | High |
| 6a | High | Low | Moderate |
These findings highlight the importance of structural modifications in enhancing biological activity while reducing toxicity.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits promising biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can possess anticancer properties. The mechanism may involve the inhibition of specific kinases or modulation of cell signaling pathways associated with cancer progression. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines in vitro.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies may involve testing against a range of bacteria and fungi to assess its effectiveness as an antimicrobial agent.
Neuropharmacological Effects
Given the presence of the phenylpiperazine group, this compound might interact with neurotransmitter systems. Research into similar compounds has highlighted their potential as antidepressants or anxiolytics by modulating serotonin and dopamine receptors.
Case Studies
Several studies have investigated related compounds to draw parallels in biological activity:
-
Study on Pyrrolo[3,2-d]pyrimidines :
- Objective : Evaluate anticancer efficacy.
- Findings : Certain derivatives showed significant cytotoxicity against breast and lung cancer cell lines, suggesting that structural modifications can enhance activity.
-
Antimicrobial Testing :
- Objective : Assess activity against Gram-positive and Gram-negative bacteria.
- Results : Compounds with similar functional groups exhibited varying degrees of inhibition, indicating that this class could be further explored for antibiotic development.
-
Neuropharmacological Assessment :
- Objective : Investigate effects on serotonin receptors.
- Outcome : Some derivatives displayed high affinity for serotonin receptors, supporting their potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
